tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Description
tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]piperazine core. The molecule is characterized by a tert-butyl carboxylate group at the 2-position and a ketone moiety at the 7-position. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing complex molecules, particularly in the development of protease inhibitors and alkaloid-derived therapeutics . Its structural rigidity and functional groups make it a versatile intermediate in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (8aS)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
OGPPYSGAQKXGQH-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Ring-Closing Strategies
A widely adopted approach involves Boc protection of a piperazine intermediate followed by cyclization. For example, lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at -40°C to 20°C has been employed to reduce ester functionalities in precursors, yielding hydroxymethyl intermediates. Subsequent Boc protection under anhydrous conditions stabilizes the nitrogen for cyclization.
Representative Procedure :
-
Reduction of tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate with LiAlH4 in THF at -40°C, followed by gradual warming to room temperature.
-
Quenching with water and sodium hydroxide to isolate tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate (>100% yield).
This method highlights the importance of temperature control and stoichiometric precision to avoid over-reduction or decomposition.
Intramolecular Cyclization via Reductive Amination
Sodium triacetoxyborohydride (STAB) in dichloromethane facilitates reductive amination between amine and carbonyl groups, enabling cyclization. A 16-hour reaction under nitrogen atmosphere achieves moderate yields (Table 1).
Table 1: Cyclization Conditions and Yields
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| STAB | Dichloromethane | 16 | 69 |
| LiAlH4 | THF | 4 | >100 |
The stereochemical outcome (8aS configuration) is influenced by the chiral starting material and solvent polarity.
Oxidation for 7-Oxo Group Installation
The 7-oxo group is introduced via oxidation of a secondary alcohol intermediate. Common oxidants include pyridinium chlorochromate (PCC) or Swern oxidation reagents. For instance, tert-butyl (8aS)-7-hydroxy derivatives are treated with PCC in dichloromethane at 0°C, achieving selective oxidation without Boc deprotection.
Optimization and Challenges
Chemical Reactions Analysis
Deprotection of the tert-Butyl Group
The tert-butyl ester can be removed using trifluoroacetic acid (TFA) to yield the free carboxylic acid, enabling further functionalization .
Coupling Reactions
The compound participates in alkylation and carbamoylation reactions:
-
Alkylation : Reaction with alkyl halides or sulfonates to introduce substituents.
-
Carbamoylation : Use of hexafluoroisopropanol to form carbamate derivatives .
Role in Medicinal Chemistry
Pyrrolopiperazines are privileged scaffolds in drug discovery. This compound’s structure allows:
-
Protein-ligand interactions : The fused bicyclic system and carboxylate group facilitate binding to target receptors .
-
Stereochemical control : DFT calculations explain the diastereoselectivity in cyclization steps, favoring specific conformations for enamine intermediates .
Reaction Conditions and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Ugi reaction + enamine alkylation | Methanol, rt, 1 day | Up to 92% |
| Deprotection (TFA) | TFA, rt, 1–2 hours | N/A |
| Carbamoylation | Hexafluoroisopropanol, rt | N/A |
Computational Insights
DFT calculations reveal that conformational preferences of enamine intermediates dictate stereochemical outcomes:
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity
- Research indicates that derivatives of pyrrolidine and piperazine compounds exhibit antimicrobial properties. The structural features of tert-butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate may contribute to its effectiveness against various bacterial strains, potentially serving as a lead compound in antibiotic development .
- Central Nervous System Disorders
- Cancer Therapeutics
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control compounds, suggesting its potential as a scaffold for new antibiotics .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the administration of this compound resulted in reduced neuronal death and improved cognitive function metrics. This highlights its promise for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolo[1,2-a]piperazine Derivatives
- tert-Butyl (7R,8aR)-7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 2165519-97-9): Differs by an amino group at the 7-position instead of a ketone. The (7R,8aR) stereoisomer highlights the impact of configuration on reactivity and target binding .
- The stereochemistry (7S,8aS) mirrors the target compound but introduces a hydroxyl for metabolic stability .
Pyrrolo[1,2-a]pyrazine-diones
- (4S,8aS)-4-Methyl-4-benzylperhydropyrrolo[1,2-a]pyrazine-1,3-dione :
Features a 1,3-dione system, enhancing electron-withdrawing properties and rigidity. The benzyl and methyl substituents influence lipophilicity and steric hindrance . - Cyclo(-Pro-Tyr) (C14H16N2O3):
A natural product from Vibrio neocaledonicus with a hydroxyphenylmethyl-substituted dione core. Demonstrates antioxidant activity, suggesting functional group contributions to bioactivity .
Tetrahydroisoquinoline and Quinazolinone Derivatives
- Compound 12g (tert-butyl 7-(cyclobutylmethyl-oxazol-yl-methoxy)-6-(tetrazol-5-yl)-tetrahydroisoquinoline-2-carboxylate): Shares the tert-butyl carbamate but replaces the pyrrolo-piperazine core with a tetrahydroisoquinoline scaffold. The tetrazolyl group enhances acidity and metal-binding capacity .
- tert-Butyl-(E)-4-((5-oxo-dihydropyrrolo[1,2-a]quinazolin-3-ylidene)methyl)piperazine-1-carboxylate: Integrates a quinazolinone ring, introducing aromaticity and planar geometry, which may alter pharmacokinetic properties compared to the non-aromatic target compound .
Substituent Effects
Stereochemical Considerations
- (8aS) Configuration: The target compound’s stereochemistry influences its three-dimensional conformation, affecting interactions with chiral biological targets. For example, (7R,8aR)-7-amino analogues exhibit distinct NMR profiles and synthetic yields compared to the (8aS) configuration .
- Natural vs. Synthetic Derivatives : Natural diones like Cyclo(-Pro-Tyr) (3S,8aS) share stereochemical features with synthetic variants but differ in substituent placement, underscoring the role of stereochemistry in bioactivity .
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate?
A multi-step synthesis is typically employed, involving:
- Coupling reactions : Use of Pd(OAc)₂ and X-Phos as catalysts for cross-coupling steps (e.g., amination of chlorinated intermediates) .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) for removing tert-butyloxycarbonyl (Boc) protecting groups, followed by neutralization with NaHCO₃ .
- Purification : Silica gel column chromatography or recrystallization (e.g., DCM/hexane mixtures) to isolate the target compound .
Key considerations : Optimize reaction time (e.g., 2–24 hours) and temperature (20–80°C) to minimize side products.
Q. How can researchers characterize this compound’s purity and structural identity?
- X-ray crystallography : Resolve the stereochemistry and confirm the (8aS) configuration using single-crystal diffraction (e.g., Enraf–Nonius CAD-4 diffractometer with MoKα radiation) . Refinement via SHELXL-2018 is critical for anisotropic displacement parameter analysis .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify the piperazine-pyrrolidine fused ring system.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~297.2) .
Advanced Research Questions
Q. What challenges arise in analyzing hydrogen-bonding networks in crystalline forms of this compound?
- Disorder in crystal packing : Use WinGX or ORTEP to model anisotropic displacement ellipsoids and refine hydrogen atom positions via SHELXL restraints .
- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D , R₂²(8) motifs) and correlate them with thermodynamic stability .
Example : In related pyrrolo-piperazine diones, intermolecular N–H···O=C interactions dominate, forming infinite chains .
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
- DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-31G(d,p)-optimized structures to validate vibrational modes.
- Docking studies : If the compound is bioactive, reconcile NMR-derived conformational preferences with molecular dynamics simulations of ligand-protein interactions.
Case study : Discrepancies in carbonyl stretching frequencies (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹) may arise from solvent effects or crystal packing forces .
Q. What strategies are effective for identifying and quantifying synthetic byproducts?
- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with spiked standards .
- Tandem MS/MS : Fragment ions (e.g., m/z 182.1 for de-Boc intermediates) help trace degradation pathways .
Critical step : Ensure LC-MS sensitivity is ≤0.1% for low-abundance byproducts (e.g., tert-butyl-deprotected analogs).
Methodological Resources
- Crystallography software : SHELX suite for structure solution/refinement ; WinGX for data visualization .
- Synthetic protocols : Pd-catalyzed coupling conditions from patent literature ; TFA-mediated deprotection workflows .
- Safety : Refer to SDS guidelines for handling TFA and DCM (ventilation, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
